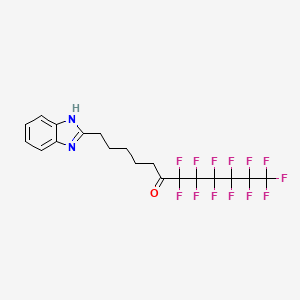

1-(1H-benzimidazol-2-yl)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-6-one

Description

2-(2-Benzoyl-6-chloro-1H-indol-3-yl)acetic acid (CAS: 231292-09-4) is a chloro-substituted indole derivative with a benzoyl group at position 2 and an acetic acid moiety at position 3 of the indole ring. Its molecular formula is C₁₇H₁₂ClNO₃, with a molecular weight of 313.74 g/mol . The compound is structurally characterized by the presence of a bulky benzoyl group and a chlorine atom at position 6, which distinguishes it from simpler indole-3-acetic acid derivatives.

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F13N2O/c20-14(21,15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32)12(35)8-2-1-3-9-13-33-10-6-4-5-7-11(10)34-13/h4-7H,1-3,8-9H2,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITMTPJIARYTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCCC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F13N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896156 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237738-71-5 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with formic acid or its equivalents.

Fluorination: The fluorination of the dodecanone moiety is achieved through multiple steps involving the use of fluorinating agents such as Selectfluor or elemental fluorine under controlled conditions.

Coupling Reaction: The benzimidazole core is then coupled with the fluorinated dodecanone using appropriate coupling reagents and conditions.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes for large-scale synthesis, ensuring the use of cost-effective reagents, and maintaining stringent safety protocols due to the hazardous nature of fluorinating agents.

Types of Reactions:

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of fluorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Alcohols and amines.

Substitution Products: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.

Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated structure can enhance the compound's stability and binding affinity.

Molecular Targets and Pathways:

Enzymes: Potential inhibition or activation of specific enzymes.

Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indole Acetic Acid Derivatives

The pharmacological and physicochemical properties of indole acetic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Chlorine Position : The 6-chloro substitution is common in analogs like 2-(6-Chloro-1H-indol-3-yl)acetic acid (CAS: 1912-45-4), which lacks the benzoyl group but shares similar electronic properties .

- Methoxy vs. Chlorine : 2-(6-Methoxy-1H-indol-3-yl)acetic acid (CAS: 103986-22-7) replaces chlorine with an electron-donating methoxy group, altering electronic distribution and solubility .

Physicochemical and Pharmacological Differences

- Bioactivity : Dichloro-substituted analogs (e.g., 2-(5,6-Dichloro-1H-indol-3-yl)acetic acid) may exhibit enhanced anti-inflammatory activity due to increased electron-withdrawing effects, but they also pose higher toxicity risks .

- Metabolic Stability : Methyl-substituted derivatives (e.g., 2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid) show improved metabolic stability due to steric hindrance against oxidative enzymes .

Biological Activity

The compound 1-(1H-benzimidazol-2-yl)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-6-one is a fluorinated benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazoles are a class of compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article delves into the biological activity of this specific compound, summarizing relevant research findings and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C19H14F13N2O

- Molecular Weight: 508.31 g/mol

The presence of the benzimidazole moiety contributes to its biological activity, while the fluorinated dodecanone structure may enhance lipophilicity and bioavailability.

Antiviral Activity

Research has shown that benzimidazole derivatives exhibit significant antiviral properties. For instance, studies on related compounds have demonstrated their ability to inhibit HIV-1 reverse transcriptase (RT), which is crucial for viral replication. The structural characteristics of these compounds allow them to interact effectively with the RT binding pocket .

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial properties. A study focusing on various benzimidazole derivatives indicated that modifications in the side chains could enhance their antifungal and antibacterial activities . The specific compound may exhibit similar properties due to its structural features.

Anticancer Potential

There is growing evidence that benzimidazole derivatives possess anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The unique fluorinated structure of the compound may further contribute to its efficacy against cancer cells.

Synthesis and Testing

A notable study synthesized several benzimidazole derivatives and evaluated their biological activities. The synthesized compounds were tested against various cancer cell lines and showed promising results in inhibiting cell growth . The study highlighted the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives revealed that the introduction of electron-withdrawing groups (like fluorine) significantly affects their potency. The specific compound's fluorinated dodecanone chain is hypothesized to increase lipophilicity, enhancing cellular uptake and bioactivity .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.